molecular formula C16H29NaO2 B2633945 Sapienic acid sodium CAS No. 217477-25-3

Sapienic acid sodium

Cat. No.: B2633945
CAS No.: 217477-25-3
M. Wt: 276.396
InChI Key: NNNVXFKZMRGJPM-KHPPLWFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sapienic acid (sodium) is a sodium salt of sapienic acid, a monounsaturated fatty acid with the chemical formula C16H30O2. Sapienic acid is a major component of human sebum and is unique to humans. It is produced by the delta-6 desaturation of palmitic acid in sebaceous glands. This compound plays a crucial role in the skin’s innate immune system and has potent antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sapienic acid is synthesized through the delta-6 desaturation of palmitic acid. This process involves the enzyme fatty acid desaturase 2 (FADS2), which introduces a double bond between the sixth and seventh carbon atoms of palmitic acid . The reaction conditions typically involve the presence of oxygen and specific cofactors required by the desaturase enzyme.

Industrial Production Methods

Industrial production of sapienic acid involves the extraction of sebum from human skin or the use of genetically modified microorganisms that express the FADS2 enzyme. The extracted sapienic acid is then neutralized with sodium hydroxide to form sapienic acid (sodium).

Chemical Reactions Analysis

Types of Reactions

Sapienic acid (sodium) undergoes various chemical reactions, including:

    Oxidation: Sapienic acid can be oxidized to form various oxidation products, including aldehydes and ketones.

    Reduction: The double bond in sapienic acid can be reduced to form hexadecanoic acid.

    Substitution: Sapienic acid can undergo substitution reactions, particularly at the carboxyl group, to form esters and amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.

    Substitution: Common reagents include alcohols and amines in the presence of acid catalysts.

Major Products

    Oxidation: Products include hexadecanal and hexadecanoic acid.

    Reduction: The major product is hexadecanoic acid.

    Substitution: Products include sapienic acid esters and amides.

Scientific Research Applications

Sapienic acid (sodium) has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Palmitoleic Acid: A monounsaturated fatty acid found in mouse sebum, similar in structure to sapienic acid but with a double bond at a different position.

    Oleic Acid: A common monounsaturated fatty acid with a double bond between the ninth and tenth carbon atoms.

    Linoleic Acid: A polyunsaturated fatty acid with two double bonds, commonly found in plant oils.

Uniqueness

Sapienic acid is unique due to its specific double bond position and its exclusive presence in human sebum. This specificity contributes to its potent antibacterial activity and its role in the human skin’s innate immune system .

Properties

IUPAC Name

sodium;(Z)-hexadec-6-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h10-11H,2-9,12-15H2,1H3,(H,17,18);/q;+1/p-1/b11-10-;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXLIDQLSMYYRU-GMFCBQQYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC=CCCCCC(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC/C=C\CCCCC(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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